2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde
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Overview
Description
2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a benzaldehyde group attached to a triazole ring, which is further substituted with a hydroxypentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction using a suitable hydroxypentyl halide.
Attachment of the Benzaldehyde Group: The final step involves the formylation of the triazole ring to introduce the benzaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the triazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic or nucleophilic reagents such as alkyl halides, acyl chlorides, or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[1-(5-Oxopentyl)triazol-4-yl]benzaldehyde or 2-[1-(5-Carboxypentyl)triazol-4-yl]benzaldehyde.
Reduction: Formation of 2-[1-(5-Hydroxypentyl)triazol-4-yl]benzyl alcohol.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde is largely dependent on its interaction with biological targets. The triazole ring can bind to various enzymes and receptors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but with different substitution patterns.
Uniqueness
2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde is unique due to the specific combination of the hydroxypentyl group and the benzaldehyde moiety attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(5-hydroxypentyl)triazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-9-5-1-4-8-17-10-14(15-16-17)13-7-3-2-6-12(13)11-19/h2-3,6-7,10-11,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMNNPRHEMQJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN(N=N2)CCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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